molecular formula C8H8Br2N2 B3011654 3,5-Dibromo-6-cyclopropylpyridin-2-amine CAS No. 1808846-52-7

3,5-Dibromo-6-cyclopropylpyridin-2-amine

Cat. No.: B3011654
CAS No.: 1808846-52-7
M. Wt: 291.974
InChI Key: GNWLTXHHONTKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-6-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C₈H₈Br₂N₂ and a molecular weight of 291.97 g/mol . This compound is characterized by the presence of two bromine atoms at positions 3 and 5, a cyclopropyl group at position 6, and an amine group at position 2 on a pyridine ring. It is commonly used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine typically involves the bromination of 6-cyclopropylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of cyclopropylamines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3,5-Dibromo-6-cyclopropylpyridin-2-amine is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atoms and the cyclopropyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-methylpyridine
  • 3,5-Dibromo-4-methylpyridine
  • 3,5-Dibromo-2-aminopyridine

Uniqueness

3,5-Dibromo-6-cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel compounds with specific biological or chemical properties .

Properties

IUPAC Name

3,5-dibromo-6-cyclopropylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWLTXHHONTKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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